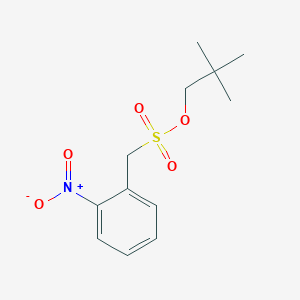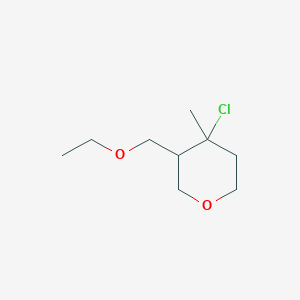![molecular formula C21H44O3 B14372419 3-[(2-Heptylundecyl)oxy]propane-1,2-diol CAS No. 91156-43-3](/img/structure/B14372419.png)
3-[(2-Heptylundecyl)oxy]propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Heptylundecyl)oxy]propane-1,2-diol is a chemical compound with the molecular formula C21H44O3 It is an ether derivative of propane-1,2-diol, where the hydroxyl groups are substituted with a heptylundecyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Heptylundecyl)oxy]propane-1,2-diol typically involves the reaction of propane-1,2-diol with a heptylundecyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
3-[(2-Heptylundecyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used to substitute the ether linkage under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alcohols.
科学研究应用
3-[(2-Heptylundecyl)oxy]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects in treating various diseases.
Industry: It is used in the formulation of cosmetics, personal care products, and as an additive in lubricants and surfactants.
作用机制
The mechanism of action of 3-[(2-Heptylundecyl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
Propane-1,2-diol: The simplest member of the class of propane-1,2-diols, consisting of propane with hydroxyl groups at positions 1 and 2.
3-[(2-Ethylhexyl)oxy]propane-1,2-diol: A similar compound with an ethylhexyl group instead of a heptylundecyl group.
Uniqueness
3-[(2-Heptylundecyl)oxy]propane-1,2-diol is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs
属性
CAS 编号 |
91156-43-3 |
|---|---|
分子式 |
C21H44O3 |
分子量 |
344.6 g/mol |
IUPAC 名称 |
3-(2-heptylundecoxy)propane-1,2-diol |
InChI |
InChI=1S/C21H44O3/c1-3-5-7-9-10-12-14-16-20(15-13-11-8-6-4-2)18-24-19-21(23)17-22/h20-23H,3-19H2,1-2H3 |
InChI 键 |
TUQZKGHXIHNKDI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(CCCCCCC)COCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Hexyloxy)-4-[4-(4-propylphenyl)butyl]benzene](/img/structure/B14372342.png)
![2-[(Propan-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14372352.png)
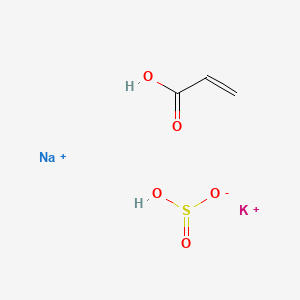
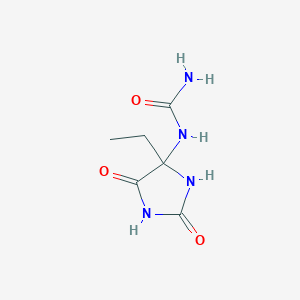

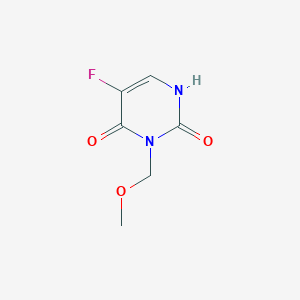
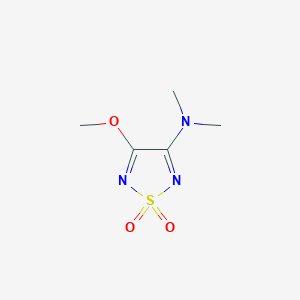
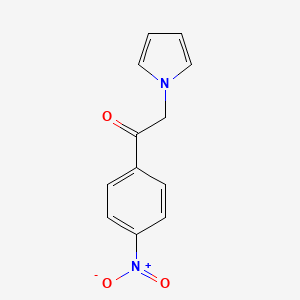
![4-Cyano-N-[3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14372388.png)

![3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14372397.png)
